molecular formula C14H17NO2 B14375305 2-(Methoxymethyl)-3-(4-propoxyphenyl)prop-2-enenitrile CAS No. 90167-04-7

2-(Methoxymethyl)-3-(4-propoxyphenyl)prop-2-enenitrile

Cat. No.: B14375305
CAS No.: 90167-04-7
M. Wt: 231.29 g/mol
InChI Key: BRFDRGSKIPQSSA-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-3-(4-propoxyphenyl)prop-2-enenitrile is an organic compound that features a nitrile group, a methoxymethyl group, and a propoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-3-(4-propoxyphenyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-propoxybenzaldehyde and methoxymethyl chloride.

    Formation of Intermediate: The first step involves the formation of an intermediate compound through a reaction between 4-propoxybenzaldehyde and methoxymethyl chloride in the presence of a base such as sodium hydroxide.

    Nitrile Formation: The intermediate is then subjected to a reaction with a nitrile source, such as sodium cyanide, under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-3-(4-propoxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-3-(4-propoxyphenyl)prop-2-enenitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methoxymethyl)-3-(4-ethoxyphenyl)prop-2-enenitrile
  • 2-(Methoxymethyl)-3-(4-butoxyphenyl)prop-2-enenitrile

Uniqueness

2-(Methoxymethyl)-3-(4-propoxyphenyl)prop-2-enenitrile is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

90167-04-7

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

2-(methoxymethyl)-3-(4-propoxyphenyl)prop-2-enenitrile

InChI

InChI=1S/C14H17NO2/c1-3-8-17-14-6-4-12(5-7-14)9-13(10-15)11-16-2/h4-7,9H,3,8,11H2,1-2H3

InChI Key

BRFDRGSKIPQSSA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C(COC)C#N

Origin of Product

United States

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